molecular formula C14H18ClNO3S B1386344 Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 1156767-73-5

Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B1386344
CAS No.: 1156767-73-5
M. Wt: 315.8 g/mol
InChI Key: IUSHBRNARLSWKO-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C14H18ClNO3S . It has an average mass of 315.816 Da and a mono-isotopic mass of 315.069580 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are various functional groups, including a 2-chloropropanoyl group and a carboxylate group .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Similar Compounds : A study examined the crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. It revealed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, highlighting the significance of intramolecular interactions in stabilizing the structure (Vasu et al., 2004).

Synthesis and Application in Peptide/Peptoid Conformation Studies

  • Conformationally Constrained Tryptophan Derivatives : Research on the synthesis of novel tryptophan analogues, such as methyl 3,4,5,6-tetrahydro-6-methylene-4-[[[phenylmethoxy)carbonyl]amino]-1H-cyclohept[cd]indole4-carboxylate, has been conducted. These compounds are used in peptide/peptoid conformation elucidation, demonstrating the importance of this chemical class in molecular structure studies (Horwell et al., 1994).

Antibacterial and Antifungal Activity

  • Novel Cycloalkylthiophene-Schiff Bases : A study synthesized new cycloalkylthiophene-Schiff bases, including derivatives similar to the methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate. These compounds exhibited notable antibacterial and antifungal activities against various pathogenic strains, indicating their potential in medicinal chemistry (Altundas et al., 2010).

Synthesis of AminothiopheneCarboxylic Acids

  • Gewald Synthesis for Dipeptide Analogues : The Gewald synthesis was employed to create 2-aminothiophene carbocyclic acids, a new type of δ-amino acids considered as dipeptide analogues. This synthesis pathway is essential for advancing organic chemistry and medicinal research (Özbek et al., 2008).

Reactions and Structural Elucidation

  • Reactivity and Structural Analysis : A study on the reaction of thienocycloalkanones with benzene, involving compounds like 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one, contributes to the understanding of chemical reactivity and the structural elucidation of complex organic compounds (Fabrichnyi et al., 1976).

Future Directions

The future directions for research on this compound and similar thiophene derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities .

Properties

IUPAC Name

methyl 2-(2-chloropropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-8(15)12(17)16-13-11(14(18)19-2)9-6-4-3-5-7-10(9)20-13/h8H,3-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHBRNARLSWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate

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